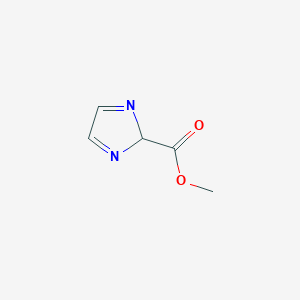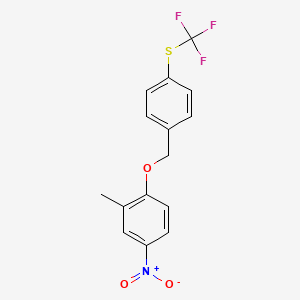
3,4-Dimethoxybenzimidohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxybenzimidohydrazide is an organic compound with the molecular formula C9H13N3O2 It is a derivative of benzimidohydrazide, characterized by the presence of two methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzimidohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine derivatives. One common method includes the following steps:
Starting Material: 3,4-Dimethoxybenzaldehyde.
Reagent: Hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours.
Product Isolation: The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxybenzimidohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
3,4-Dimethoxybenzimidohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxybenzimidohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and proteins, affecting their function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidohydrazide: The parent compound without methoxy groups.
2-Ethoxybenzimidohydrazide: A similar compound with an ethoxy group instead of methoxy groups.
Uniqueness
3,4-Dimethoxybenzimidohydrazide is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
N'-amino-3,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(9(10)12-11)5-8(7)14-2/h3-5H,11H2,1-2H3,(H2,10,12) |
Clé InChI |
ZIQGUXSQIQDBHU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=NN)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)









![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)


![7-Fluoropyrido[2,3-b]pyrazine](/img/structure/B11924912.png)
